(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

Description

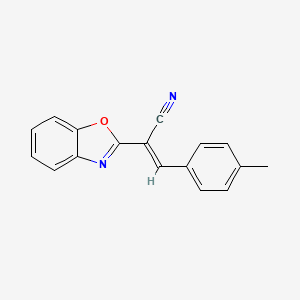

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile features a benzoxazole heterocycle linked to a 4-methylphenyl group via an α,β-unsaturated nitrile (acrylonitrile) backbone. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPODTAZHLXAJIX-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is a member of the benzoxazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzoxazole ring , a methylphenyl group , and a prop-2-enenitrile moiety . The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, benzoxazole derivatives have been shown to modulate histone demethylases, which are crucial in epigenetic regulation and cancer progression .

- Cell Cycle Modulation : Research indicates that certain benzoxazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented below:

Case Studies

- JMJD3 Inhibition : A study identified a benzoxazole scaffold as a promising inhibitor for JMJD3, an enzyme linked to cancer progression. The derivative exhibited significant inhibitory activity (IC50 = 1.22 μM) and induced cell cycle arrest in melanoma cells .

- Anticancer Potential : Another investigation into the related benzoxazole compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, highlighting their potential as anticancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other benzoxazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | Contains fluorine for enhanced lipophilicity | Higher metabolic stability |

| (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile | Substituted with pyridine affecting reactivity | Potentially different enzyme interactions |

The presence of different substituents significantly influences the biological properties and mechanisms of action of these compounds.

Comparison with Similar Compounds

Research Implications and Challenges

- Specificity vs.

- Structural Optimization : Substituting benzoxazole with benzothiazole or thiazole could enhance binding affinity while mitigating reactivity. For example, fluorinated derivatives (e.g., CCG-63808) improve potency without compromising stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.